1-(2-Ethoxyphenyl)-2,2,2-trifluoroethanone
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Overview
Description
1-(2-Ethoxyphenyl)-2,2,2-trifluoroethanone is a chemical compound characterized by its unique structure, which includes an ethoxy group attached to a phenyl ring and a trifluoroethanone moiety. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-ethoxyphenyl)-2,2,2-trifluoroethanone typically involves the following steps:
Friedel-Crafts Acylation: The reaction of 2-ethoxybenzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to form the desired compound.
Purification: The crude product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are employed.
Major Products Formed:
Oxidation: Trifluoromandelic acid, trifluoroacetic acid.
Reduction: Trifluoromethyl alcohol, trifluoroethylamine.
Substitution: Halogenated derivatives, hydroxylated derivatives.
Scientific Research Applications
1-(2-Ethoxyphenyl)-2,2,2-trifluoroethanone finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(2-ethoxyphenyl)-2,2,2-trifluoroethanone exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoro group enhances the compound's stability and reactivity, making it a valuable tool in chemical research and applications.
Comparison with Similar Compounds
1-(2-Ethoxyphenyl)-2,2,2-trifluoroethanone is compared with other similar compounds, such as:
1-(2-Ethoxyphenyl)acetone: Similar structure but lacks the trifluoro group.
1-(2-Ethoxyphenyl)piperazine: Contains a piperazine ring instead of the trifluoroethanone group.
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Different substituents on the phenyl ring.
These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-2-15-8-6-4-3-5-7(8)9(14)10(11,12)13/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOCDPKCGWLHHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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